1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group attached to the ethanone moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 1,5-dimethyl-1H-pyrazole with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone can be compared with other pyrazole derivatives such as:
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(1,5-Dimethyl-1H-pyrazol-4-yl)butane-1,3-dione: Contains a longer carbon chain, which affects its reactivity and applications.
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-tetrazole: Features a tetrazole ring, leading to distinct pharmacological activities.
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased stability, lipophilicity, and potential for diverse chemical modifications .
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOFVMZCFMOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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